

Spectroscopic Data of 2-(Chloromethyl)oxazole (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(Chloromethyl)oxazole

Cat. No.: B060668

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Abstract

2-(Chloromethyl)oxazole is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. The unambiguous structural elucidation of this compound is paramount for its application in drug design and synthesis. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **2-(Chloromethyl)oxazole**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established principles, this document serves as a practical reference for the acquisition, interpretation, and validation of the structure of **2-(Chloromethyl)oxazole**.

Introduction to 2-(Chloromethyl)oxazole

The oxazole ring is a key structural motif found in numerous natural products and pharmacologically active compounds. The introduction of a chloromethyl group at the 2-position of the oxazole ring creates a reactive site, making **2-(Chloromethyl)oxazole** a valuable electrophilic precursor for the synthesis of a wide range of derivatives. Its utility in the development of novel therapeutic agents underscores the importance of a thorough and accurate characterization of its chemical structure. Spectroscopic methods provide the

necessary tools to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For **2-(Chloromethyl)oxazole**, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of **2-(Chloromethyl)oxazole** is expected to be relatively simple, with distinct signals for the protons on the oxazole ring and the chloromethyl group. The predicted chemical shifts (in ppm, relative to a standard like TMS) are influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms in the ring and the chlorine atom.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-4	~7.2 - 7.4	Doublet	1H
H-5	~7.8 - 8.0	Doublet	1H
-CH ₂ Cl	~4.7 - 4.9	Singlet	2H

- Causality of Chemical Shifts: The protons H-4 and H-5 on the oxazole ring are in the aromatic region, with H-5 being more deshielded (further downfield) due to its proximity to the electronegative oxygen atom. The methylene protons (-CH₂Cl) are significantly downfield from a typical alkyl proton due to the strong electron-withdrawing effect of the adjacent chlorine atom and the oxazole ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (ppm)
C-2	~160 - 162
C-4	~128 - 130
C-5	~140 - 142
-CH ₂ Cl	~40 - 42

- Causality of Chemical Shifts: The C-2 carbon, being attached to both nitrogen and the chloromethyl group, is the most deshielded carbon in the ring. The C-5 carbon is more deshielded than the C-4 carbon due to its proximity to the oxygen atom. The chloromethyl carbon (-CH₂Cl) appears in the aliphatic region but is shifted downfield by the chlorine atom.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Chloromethyl)oxazole** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ¹³C NMR spectrum.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (oxazole ring)	3100 - 3150	Medium
C-H stretch (aliphatic)	2950 - 3000	Medium
C=N stretch	1600 - 1650	Strong
C=C stretch	1500 - 1550	Medium
C-O-C stretch	1050 - 1150	Strong
C-Cl stretch	700 - 800	Strong

- Interpretation: The presence of bands in the aromatic C-H stretching region, along with the characteristic C=N and C=C stretching frequencies, would be indicative of the oxazole ring. A strong absorption in the 700-800 cm⁻¹ range is a key indicator for the C-Cl bond.

Experimental Protocol for IR Data Acquisition

- Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and

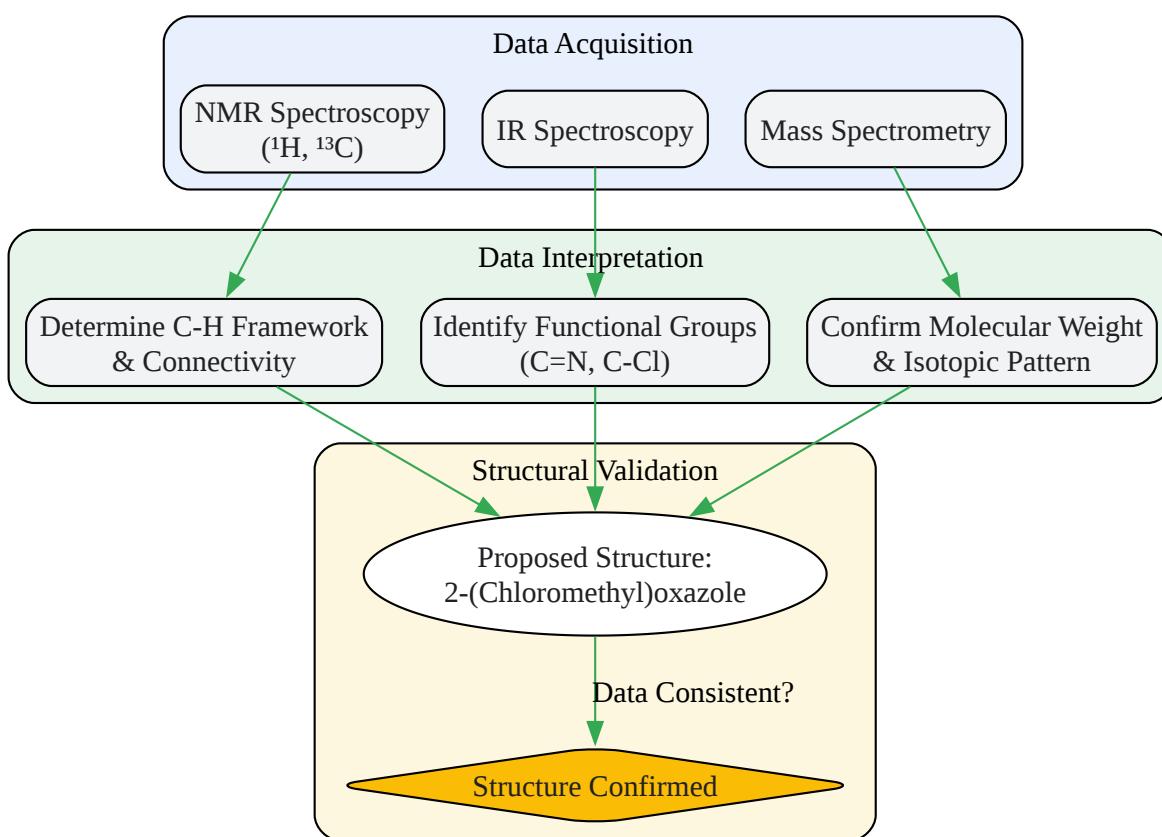
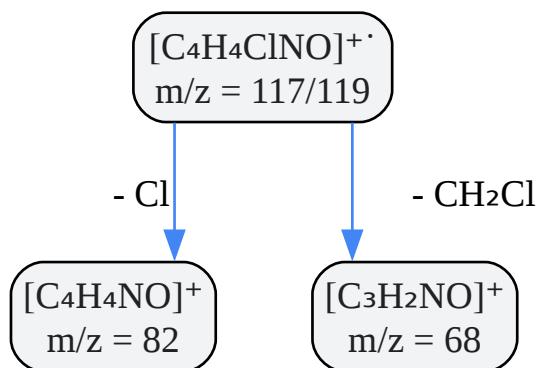
fragmentation pattern of a compound.

Predicted Mass Spectrum

- Molecular Ion (M^+): The molecular weight of **2-(Chloromethyl)oxazole** (C_4H_4ClNO) is approximately 117.5 g/mol. Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic pattern:
 - An M^+ peak at $m/z \approx 117$ (corresponding to the ^{35}Cl isotope).
 - An $M+2$ peak at $m/z \approx 119$ (corresponding to the ^{37}Cl isotope) with an intensity of about one-third of the M^+ peak.
- Key Fragmentation Patterns: The fragmentation of the molecular ion can provide further structural information.

Fragment Ion	Predicted m/z	Proposed Structure
$[M - Cl]^+$	82	Loss of a chlorine radical
$[M - CH_2Cl]^+$	68	Loss of the chloromethyl radical

Visualization of Predicted Fragmentation

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